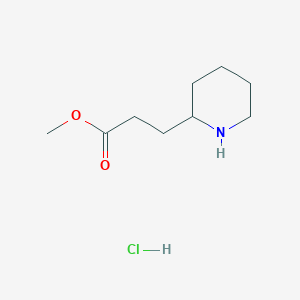

Methyl3-(2-piperidinyl)propanoate hydrochloride

Descripción general

Descripción

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the CAS Number: 1021204-94-3 . It has a molecular weight of 207.7 g/mol and a linear formula of C9 H17 N O2 . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The molecular structure of Methyl 3-(2-piperidinyl)propanoate hydrochloride is represented by the linear formula C9H18ClNO2 . The compound has a molecular weight of 207.70 g/mol . The InChI representation of the molecule isInChI=1S/C9H17NO2.ClH/c1-12-9 (11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H . Physical And Chemical Properties Analysis

Methyl 3-(2-piperidinyl)propanoate hydrochloride has a molecular weight of 207.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 207.1026065 g/mol . The topological polar surface area of the compound is 38.3 Ų .Aplicaciones Científicas De Investigación

Solid-state Characterization in Pharmaceutical Sciences

Methyl3-(2-piperidinyl)propanoate hydrochloride is related to substances like falicaine hydrochloride and dyclonine hydrochloride, which are characterized for their solid-state properties in pharmaceutical sciences. These compounds are analyzed using thermal analysis, spectroscopic methods, X-ray diffractometry, and NMR to understand their crystal polymorphism, stability, and molecular-level mobility (Schmidt, 2005).

Role in Cognitive Performance

Research on closely related compounds, such as selective 5-HT4 receptor agonists, indicates a potential role in enhancing cognitive performance. These studies, conducted on rats, explore the effects of specific agonists on spatial learning and memory, which could have implications for understanding the cognitive impacts of similar chemical structures (Fontana et al., 1997).

Development of Hybrid Anticonvulsants

Methyl3-(2-piperidinyl)propanoate hydrochloride is structurally similar to compounds studied for their anticonvulsant and antinociceptive properties. These hybrid molecules combine elements of well-known antiepileptic drugs and are evaluated for their effectiveness in various preclinical seizure models (Kamiński et al., 2016).

Synthesis and Application in Organic Chemistry

The compound is also studied in the context of organic synthesis. For instance, its structural analogs are used in the synthesis of indolizidine and exploration of conjugate addition reactions, offering insights into novel synthetic routes and chemical transformations (D’hooghe et al., 2009).

Inhibitory Effects in Plant Physiology

Compounds structurally related to Methyl3-(2-piperidinyl)propanoate hydrochloride are used as herbicides and studied for their inhibitory effects on plant growth, providing insights into their mode of action and potential agricultural applications (Shimabukuro et al., 1978).

Exploration in Neuropharmacology

Research on analogs of this compound in neuropharmacology involves the synthesis and evaluation of derivatives for their potential as acetylcholinesterase inhibitors, indicating potential applications in treating neurological disorders (Nagel et al., 1995).

Safety And Hazards

While specific safety and hazard information for Methyl 3-(2-piperidinyl)propanoate hydrochloride is not available in the retrieved data, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Propiedades

IUPAC Name |

methyl 3-piperidin-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBDZOFSZULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-piperidinyl)propanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)

![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)